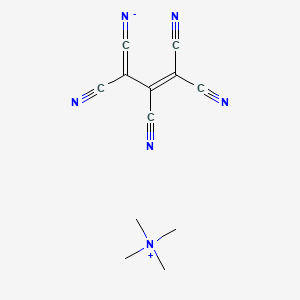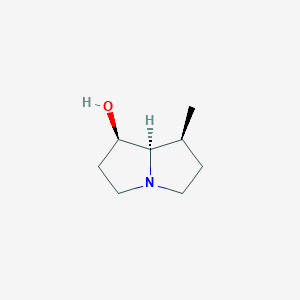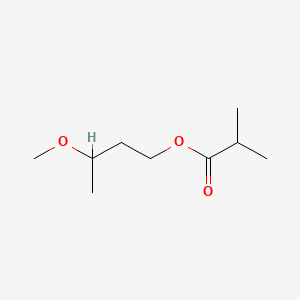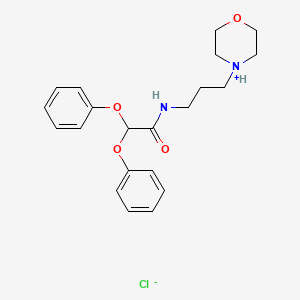
Zinc(2+) NTA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc(2+) NTA, also known as Zinc(2+) nitrilotriacetic acid, is a coordination compound where zinc ions are chelated by nitrilotriacetic acid. This compound is widely used in various fields due to its ability to form stable complexes with metal ions. Zinc is an essential element in living organisms, playing a crucial role in numerous metabolic pathways, cell differentiation, and protein stability .
准备方法
Synthetic Routes and Reaction Conditions
Zinc(2+) NTA can be synthesized by reacting zinc salts, such as zinc chloride or zinc sulfate, with nitrilotriacetic acid in an aqueous solution. The reaction typically occurs under mild conditions, with the pH adjusted to neutral or slightly alkaline to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the dissolution of zinc salts in water, followed by the addition of nitrilotriacetic acid. The mixture is then stirred and heated to ensure complete reaction and formation of the this compound complex .
化学反应分析
Types of Reactions
Zinc(2+) NTA undergoes various chemical reactions, including:
Complexation: Forms stable complexes with other metal ions.
Substitution: Ligands in the complex can be substituted with other chelating agents.
Oxidation-Reduction: Participates in redox reactions, especially in biological systems.
Common Reagents and Conditions
Common reagents used in reactions with this compound include other metal salts, chelating agents like ethylenediaminetetraacetic acid (EDTA), and reducing agents. The reactions typically occur in aqueous solutions under controlled pH and temperature conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting this compound with EDTA can result in the formation of a mixed metal complex .
科学研究应用
Zinc(2+) NTA has numerous applications in scientific research, including:
Chemistry: Used as a chelating agent in complexometric titrations and metal ion separation techniques.
Biology: Facilitates the study of zinc’s role in biological systems and its interaction with proteins and enzymes.
Medicine: Investigated for its potential antimicrobial properties and its role in zinc supplementation.
作用机制
The mechanism of action of Zinc(2+) NTA involves its ability to form stable complexes with metal ions. This chelation process stabilizes the metal ions and prevents them from participating in unwanted reactions. In biological systems, this compound can modulate the activity of zinc-dependent enzymes and proteins by regulating the availability of free zinc ions .
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating properties and use in medical imaging.
Iminodiacetic acid (IDA): Used in metal ion chelation and as a precursor for other chelating agents.
Uniqueness
Zinc(2+) NTA is unique due to its specific affinity for zinc ions and its ability to form highly stable complexes. This makes it particularly useful in applications where selective chelation of zinc is required, such as in biological studies and industrial processes .
属性
CAS 编号 |
53113-57-8 |
|---|---|
分子式 |
C6H7NO6Zn |
分子量 |
254.5 g/mol |
IUPAC 名称 |
zinc;2-[carboxylatomethyl(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.Zn/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+2/p-2 |
InChI 键 |
OUZIZSDIHWTACR-UHFFFAOYSA-L |
规范 SMILES |
C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol]](/img/structure/B13760404.png)
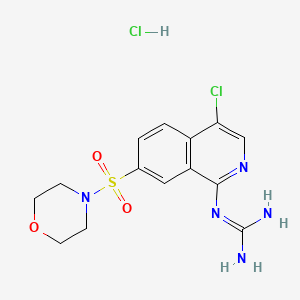
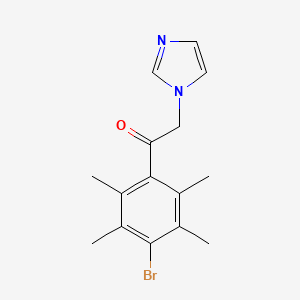
![Ethyl 3-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13760424.png)

![2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)

